molecular formula C16H17N5O4 B4361605 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone CAS No. 1005592-10-8

1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B4361605
CAS No.: 1005592-10-8
M. Wt: 343.34 g/mol
InChI Key: IOUOAXFFWCORQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems .

Properties

IUPAC Name

1-[4-[4-(4-nitro-1H-pyrazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-11(22)12-2-4-13(5-3-12)19-6-8-20(9-7-19)16(23)15-14(21(24)25)10-17-18-15/h2-5,10H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUOAXFFWCORQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148433
Record name 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005592-10-8
Record name 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005592-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-[(4-Nitro-1H-pyrazol-3-yl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
Reactant of Route 6
1-(4-{4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.